molecular formula C12H12O4 B1233962 4-Acetoxy-3-methoxycinnamaldehyde CAS No. 65401-83-4

4-Acetoxy-3-methoxycinnamaldehyde

Cat. No. B1233962
CAS RN: 65401-83-4
M. Wt: 220.22 g/mol
InChI Key: VEKAJHBFBMWJKI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetoxy-3-methoxy-trans-cinnamaldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by an acetoxy group at position 4 and a methoxy group at position 3 respectively. It is a member of cinnamaldehydes, a monomethoxybenzene and a member of phenyl acetates. It derives from an (E)-cinnamaldehyde.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic Characterization : 4-Hydroxy-3-methoxycinnamaldehyde (4H3MC), closely related to 4-Acetoxy-3-methoxycinnamaldehyde, has been analyzed using FT-IR, FT-Raman, UV–Vis, and NMR spectroscopy, offering insights into its structural and electronic properties. This includes the study of vibrational spectra, chemical shifts, and molecular electronic transitions, which are crucial for understanding its molecular characteristics and potential applications (Thirunavukkarasu et al., 2018).

  • Molecular Docking Analyses : The biological activities of molecules like 4H3MC were predicted using PASS online database, indicating potential as selective inhibitors of JAK2 kinase. This suggests its relevance in designing drug-like molecules for therapeutic purposes, particularly in targeting JAK2 kinase-related pathways (Thirunavukkarasu et al., 2018).

Antiviral Properties

  • Inhibition of Respiratory Viruses : 4-Methoxycinnamaldehyde, a compound similar to 4-Acetoxy-3-methoxycinnamaldehyde, has demonstrated effective inhibition of the cytopathic effect of human respiratory syncytial virus (RSV) in human larynx carcinoma cell lines. This suggests its potential application in managing diseases induced by RSV infection (Wang et al., 2009).

Chemical Transformation and Synthesis

  • Transformation to Saturated Carboxylic Acids, Esters, and Amides : A study explored the reactions of α,β-unsaturated aldehydes like 4-methoxycinnamaldehyde with trimethylsilyl cyanide, resulting in the formation of corresponding saturated carboxylic acids after hydrolysis. This highlights its utility in organic synthesis and chemical transformations (Kawabata & Hayashi, 2002).

Optical and Material Sciences

  • Growth of Vanillin Crystals for Optical Applications : Vanillin (4-hydroxy 3-methoxy benzaldehyde), structurally related to 4-Acetoxy-3-methoxycinnamaldehyde, has been identified as an excellent candidate for second harmonic generation in optical applications. The study involved growing large single crystals of vanillin, indicating its potential in the field of non-linear optics and photonics (Singh et al., 2001).

Insecticidal Activity

  • Insecticidal Effects : Compounds like 4-hydroxy-3-methoxycinnamaldehyde showed significant insecticidal activities in vitro, indicating potential applications in pest control and agricultural sciences (Zhao et al., 2017).

properties

IUPAC Name

[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKAJHBFBMWJKI-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3-methoxycinnamaldehyde

CAS RN

65401-83-4, 83071-67-4
Record name 4-(2-Formylvinyl)-2-methoxyphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-formylvinyl)-2-methoxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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